Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate
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Overview
Description
Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the CAS Number: 104143-60-4 . It has a molecular weight of 228.25 and its IUPAC name is ethyl (1-acetyl-3-oxo-2-piperazinyl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate is C10H16N2O4 . The InChI code for this compound is 1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15) .Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate can be used as a precursor in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have shown promise in the development of new medications with potential pharmacological applications .
Enantioselective Reduction in Drug Synthesis
The compound plays a role in the enantioselective reduction process, which is vital for creating specific chiral centers in drugs. For instance, it has been used in synthesizing an inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating diseases related to cortisol abnormalities .
Pharmaceutical Industry Applications
In the pharmaceutical industry, ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is involved in the synthesis of compounds with significant pharmacological activity. Its derivatives are found in over twenty classes of pharmaceuticals, indicating its versatility and importance in drug development .
Anti-Inflammatory and Analgesic Activities
Derivatives of this compound have been researched for their anti-inflammatory and analgesic properties. Studies have shown that certain derivatives can exhibit these activities, potentially leading to the development of new anti-inflammatory drugs .
Synthesis of Heterocyclic Compounds
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is used in the synthesis of heterocyclic compounds, which are a cornerstone in the pharmaceutical industry. The piperidine cycle, in particular, is a common structure in these compounds, underscoring the compound’s role in creating diverse medicinal molecules .
Research in Cortisol-Related Abnormalities
The compound has been utilized in research targeting cortisol-related abnormalities. By synthesizing inhibitors like the 11β-HSD1, it contributes to the exploration of treatments for conditions associated with cortisol, such as Cushing’s syndrome .
Safety and Hazards
The safety data sheet (SDS) for Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can be viewed and downloaded for free at Echemi.com . It’s important to ensure adequate ventilation when handling this chemical and to avoid getting it in eyes, on skin, or on clothing . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure) with the central nervous system (CNS) being the target organ .
properties
IUPAC Name |
ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMVHCFCPYLWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544334 |
Source
|
Record name | Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate | |
CAS RN |
104143-60-4 |
Source
|
Record name | Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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